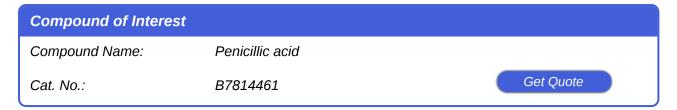


Penicillic Acid Solubility: A Technical Guide for Researchers

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An In-depth Technical Guide on the Solubility of **Penicillic Acid** in Various Solvents for Researchers, Scientists, and Drug Development Professionals.

Penicillic acid, a mycotoxin produced by several species of Penicillium and Aspergillus fungi, has garnered significant interest in the scientific community due to its diverse biological activities. Understanding its solubility in different solvents is a critical parameter for its extraction, purification, and formulation in various research and development applications, including drug discovery and toxicology studies. This technical guide provides a comprehensive overview of the solubility of **penicillic acid**, presenting available quantitative data, outlining experimental protocols for solubility determination, and illustrating key concepts through diagrams.

Quantitative Solubility of Penicillic Acid

The solubility of **penicillic acid** varies significantly depending on the solvent's polarity and temperature. While comprehensive temperature-dependent solubility data is limited in publicly available literature, this section summarizes the existing quantitative and qualitative information.

Table 1: Solubility of **Penicillic Acid** in Various Solvents



Solvent	Chemical Formula	Solubility	Temperature	Remarks
Water (cold)	H ₂ O	2 g/100 mL[1]	Not specified	Moderately soluble.[1]
Water (hot)	H₂O	Freely soluble[1]	Not specified	Increased solubility at higher temperatures.
Ethanol	C₂H₅OH	Freely soluble[1]	Not specified	A stock solution of ≤30 mg/mL can be prepared.
Methanol	СН₃ОН	Soluble	Not specified	No quantitative data available.
Acetone	C₃H ₆ O	Soluble[1]	Not specified	No quantitative data available.
Ethyl Acetate	C4H8O2	Soluble	Not specified	Used as an extraction solvent.
Diethyl Ether	(C2H5)2O	Freely soluble[1]	Not specified	No quantitative data available.
Chloroform	CHCl₃	Freely soluble[1]	Not specified	No quantitative data available.
Benzene	C ₆ H ₆	Freely soluble[1]	Not specified	No quantitative data available.
Dimethyl Sulfoxide (DMSO)	(CH₃)₂SO	>10 mg/mL[2], ≤30 mg/mL	Not specified	A common solvent for preparing stock solutions.
Dimethylformami de (DMF)	(CH ₃) ₂ NC(O)H	≤30 mg/mL	Not specified	A common solvent for



				preparing stock solutions.
Petroleum Ether (hot)	Mixture	Slightly soluble[1]	Not specified	Low solubility.
Pentane/Hexane	C5H12/C6H14	Practically insoluble[1]	Not specified	Very low to no solubility.
Phosphate- Buffered Saline (PBS, pH 7.2)	-	2 mg/mL	Not specified	Relevant for biological assays.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of **penicillic acid** based on the widely used shake-flask method. This method is a reliable technique for establishing the equilibrium solubility of a compound in a given solvent.

Objective: To determine the equilibrium solubility of **penicillic acid** in a specific solvent at a controlled temperature.

Materials:

- Penicillic acid (solid, high purity)
- Solvent of interest (analytical grade)
- Volumetric flasks
- Erlenmeyer flasks with stoppers
- Incubator shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Analytical balance



- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
- Calibrated glassware

Procedure:

- Preparation of Saturated Solution:
 - Accurately weigh an excess amount of **penicillic acid** and add it to a volumetric flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.
 - Seal the flask to prevent solvent evaporation.
 - Place the flask in an incubator shaker set to a constant temperature.
 - Agitate the mixture at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.
- · Sample Collection and Preparation:
 - After the equilibration period, allow the suspension to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.
 - Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of penicillic acid.

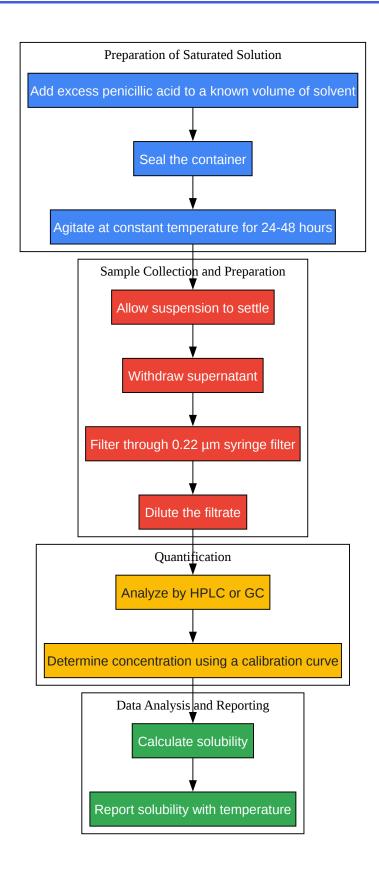


- Prepare a calibration curve using standard solutions of penicillic acid of known concentrations.
- Calculate the concentration of **penicillic acid** in the original saturated solution by backcalculation using the dilution factor.
- Data Reporting:
 - Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
 - Report the temperature at which the solubility was determined.
 - Perform the experiment in triplicate to ensure the reproducibility of the results.

Visualizations

The following diagrams illustrate the experimental workflow for determining **penicillic acid** solubility and the logical relationships influencing its solubility.

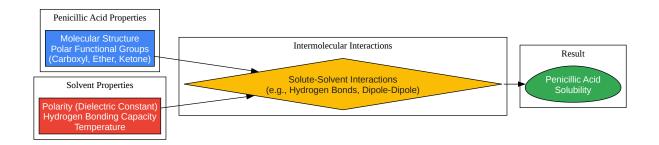




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Caption: Experimental workflow for determining **penicillic acid** solubility.





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Caption: Factors influencing the solubility of **penicillic acid**.

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